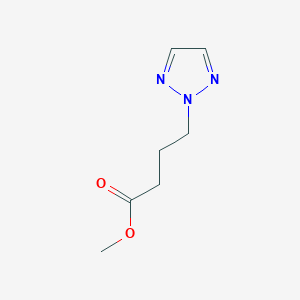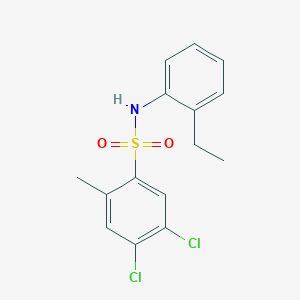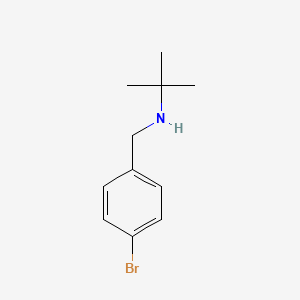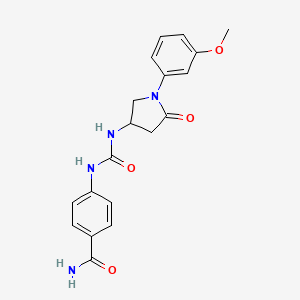
MEthyl 4-(1,2,3-triazol-2-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of MEthyl 4-(1,2,3-triazol-2-yl)butanoate is C7H11N3O2 . The InChI key is NUVWDUKVKVHUHA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 169.18 . It is recommended to be stored in a refrigerated condition .Applications De Recherche Scientifique
Synthesis and Characterization
Methyl 4-(1,2,3-triazol-2-yl)butanoate derivatives have been synthesized and characterized through comprehensive spectroscopic and electronic behavior analyses. For instance, the study by Evecen et al. (2018) synthesized a derivative and characterized it using FT-IR, 1H NMR, and 13C NMR spectroscopies. Quantum chemical calculations were employed to investigate the structure, vibrational frequencies, and nonlinear optical properties, including the dipole moment, polarizability, and hyperpolarizability of the compound (Evecen et al., 2018).
Chemical Reactions and Methodologies
Research by Filippova et al. (2012) explored acid-catalyzed tert-butylation and tritylation of 4-nitro-1,2,3-triazole, demonstrating a selective synthesis method for 1-methyl-5-nitro-1,2,3-triazole via 1-tert-butyl-4-nitro-1,2,3-triazole. This study provides insight into new methodologies for preparing triazole derivatives with potential applications in synthetic chemistry (Filippova et al., 2012).
Analytical and Structural Characterization
Another study focused on the comprehensive analytical and structural characterization of a novel synthetic cannabinoid. This research presents a wide range of chromatographic and spectroscopic data, supported with theoretical calculations, which could be instrumental for forensic and clinical purposes (Dybowski et al., 2021).
Mécanisme D'action
Target of Action
Methyl 4-(1,2,3-triazol-2-yl)butanoate is a compound that has been studied for its potential biological activities It’s known that 1,2,3-triazoles, the core structure of this compound, actively contribute to binding to the active site of enzymes .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing biological processes.
Biochemical Pathways
Compounds with a 1,2,3-triazole core have been found to have diverse biological activities, including anticancer activity . They may affect various biochemical pathways, leading to downstream effects that contribute to their overall biological activity.
Result of Action
Compounds with a 1,2,3-triazole core have been found to have diverse biological activities, including anticancer activity . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
Analyse Biochimique
Biochemical Properties
Methyl 4-(1,2,3-triazol-2-yl)butanoate, like other triazoles, can bind to various enzymes and receptors in biological systems
Cellular Effects
Triazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . These effects are likely mediated through interactions with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazoles are known to interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation
Propriétés
IUPAC Name |
methyl 4-(triazol-2-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)3-2-6-10-8-4-5-9-10/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVWDUKVKVHUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1N=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B2611561.png)
![7-[(3,4-Dichlorophenyl)methyl]-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2611562.png)

![3-[(4-ethoxyphenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2611564.png)
![6-cyclopropyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2611567.png)
![5-{[2-(Cyclohexylsulfanyl)-5-nitrophenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2611568.png)
![3-(4-Methylbenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2611570.png)
![2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol](/img/structure/B2611571.png)

![N-(5-Chloro-2-methoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2611576.png)

![(2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B2611580.png)
![(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione](/img/structure/B2611581.png)

